(3S,4S)-3-[(Propan-2-yl)amino]piperidin-4-ol
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Overview
Description
(3S,4S)-3-[(Propan-2-yl)amino]piperidin-4-ol: is a chiral compound with a piperidine ring substituted with an isopropylamino group at the 3-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3-[(Propan-2-yl)amino]piperidin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Substitution Reaction: The piperidine derivative undergoes a substitution reaction with an isopropylamine to introduce the isopropylamino group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Substitution: The isopropylamino group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Various amines or halogenating agents for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Saturated piperidine derivatives.
Substitution Products: Piperidine derivatives with different substituents at the 3-position.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalyst: Potential use as a chiral catalyst in asymmetric synthesis.
Biology:
Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Receptor Ligand: Studied for its binding affinity to various biological receptors.
Medicine:
Pharmaceutical Intermediate: Used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Drug Development: Explored for its potential as a lead compound in drug development.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and specialty chemicals.
Material Science:
Mechanism of Action
The mechanism of action of (3S,4S)-3-[(Propan-2-yl)amino]piperidin-4-ol involves its interaction with specific molecular targets. The isopropylamino group and hydroxyl group play crucial roles in its binding affinity and activity. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with biological receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
(3S,4S)-3-Aminopiperidin-4-ol: Similar structure but lacks the isopropyl group.
(3S,4S)-3-(Methylamino)piperidin-4-ol: Similar structure with a methyl group instead of an isopropyl group.
(3S,4S)-3-(Ethylamino)piperidin-4-ol: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness:
Isopropyl Group: The presence of the isopropyl group at the 3-position provides unique steric and electronic properties, influencing its reactivity and binding affinity.
Chirality: The specific stereochemistry (3S,4S) contributes to its unique interactions with chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies.
Properties
Molecular Formula |
C8H18N2O |
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Molecular Weight |
158.24 g/mol |
IUPAC Name |
(3S,4S)-3-(propan-2-ylamino)piperidin-4-ol |
InChI |
InChI=1S/C8H18N2O/c1-6(2)10-7-5-9-4-3-8(7)11/h6-11H,3-5H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
JYECZBPBZGLXPP-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)N[C@H]1CNCC[C@@H]1O |
Canonical SMILES |
CC(C)NC1CNCCC1O |
Origin of Product |
United States |
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